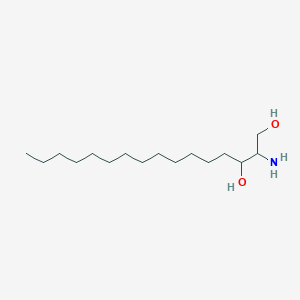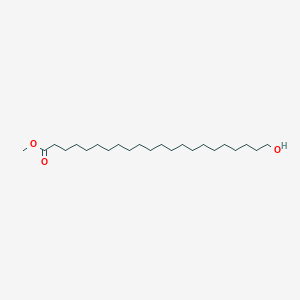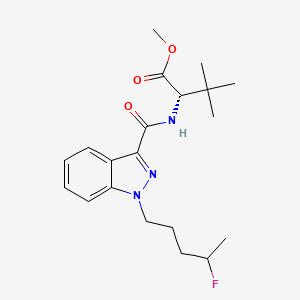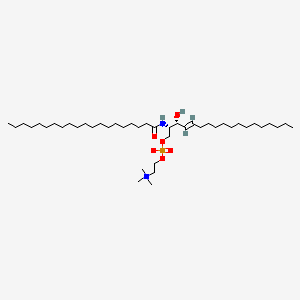![molecular formula C36H59N5O11 B3026393 N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide CAS No. 94885-03-7](/img/structure/B3026393.png)
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Vue d'ensemble
Description
C6 NBD glucosylceramide (d18:1/6:0) is a biologically active derivative of glucosylceramide that is tagged with a fluorescent C-6 nitrobenzoxadiazole (C-6 NBD; ) group. C6 NBD glucosylceramide (d18:1/6:0) has been used to study the metabolism and internalization of glucosylceramide.
C6-NBD Glucosyl Ceramide is a fluorescent derivative of biologically active compound, glucosyl ceramide. Glucosyl ceramide belongs to the class of sphingolipids that are synthesized in the cis/medial-Golgi apparatus by the glycosylation of ceramide.
Applications De Recherche Scientifique
Fluorescent Imaging and Cellular Localization
C6 NBD Glucosylceramide serves as a valuable tool for visualizing and tracking glucosylceramide within cells. Its fluorescence properties (Ex=466 nm, Em=535 nm) allow researchers to monitor the metabolism and internalization of glucosylceramide. By incorporating this fluorescent derivative, scientists can study the dynamics of glucosylceramide in live cells, observe its subcellular localization, and gain insights into cellular processes .
Glucosylceramide Synthase Activity Assays
This compound plays a crucial role in assessing glucosylceramide synthase (GCS) activity. GCS is the enzyme responsible for catalyzing the glycosylation of ceramide, leading to the production of glucosylceramide. Researchers use C6 NBD Glucosylceramide as a substrate to measure GCS activity. By quantifying the conversion of C6 NBD ceramide to C6 NBD glucosylceramide, they can evaluate GCS function in various biological contexts. This assay is particularly useful for drug discovery and understanding diseases related to GSL metabolism .
Studying Membrane Dynamics and Lipid Trafficking
C6 NBD Glucosylceramide aids in investigating lipid trafficking and membrane dynamics. Researchers employ it to study the movement of glucosylceramide within cellular compartments, including the Golgi apparatus and lipid rafts. By tracking its distribution, they gain insights into cellular processes such as vesicle transport, lipid sorting, and membrane organization. This knowledge contributes to our understanding of cell biology and lipid-related diseases .
Cancer Research and Drug Resistance
The dysregulation of glucosylceramide metabolism is associated with cancer progression and drug resistance. C6 NBD Glucosylceramide has been instrumental in studying these processes. Researchers use it to explore the role of GCS in drug-resistant cancer cells and tumor tissues. By quantifying glucosylceramide levels, they can assess GCS activity and its impact on cancer cell survival and drug response. Understanding these mechanisms may lead to novel therapeutic strategies for cancer treatment .
Neurodegenerative Disorders and Lysosomal Storage Diseases
Glucosylceramide accumulation is implicated in lysosomal storage disorders such as Gaucher’s disease. C6 NBD Glucosylceramide allows researchers to investigate glucosylceramide metabolism in disease models. By measuring GCS activity and glucosylceramide levels, they can assess therapeutic interventions aimed at reducing glucosylceramide accumulation. Additionally, this compound aids in understanding neurodegenerative processes involving GSLs and their impact on cellular homeostasis .
Cell Signaling and Immune Response
GSLs, including glucosylceramide, participate in cell signaling and immune responses. C6 NBD Glucosylceramide helps researchers explore how GSLs modulate immune cell function, inflammation, and cytokine signaling. By visualizing glucosylceramide dynamics, scientists gain insights into immune cell activation, lipid rafts, and lipid-protein interactions. This knowledge contributes to immunology research and potential therapeutic targets .
Mécanisme D'action
C6 NBD Glucosylceramide, also known as N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide, is a biologically active derivative of glucosylceramide . This compound has been used to study the metabolism and internalization of glucosylceramide .
Target of Action
The primary target of C6 NBD Glucosylceramide is Glucosylceramide Synthase (GCS) . GCS is a rate-limiting enzyme that catalyzes the glycosylation of ceramide, thereby regulating cellular ceramide levels and the synthesis of glycosphingolipids (GSLs) in cellular membranes . Alterations of GCS can affect membrane integrity and correlate with various diseases .
Mode of Action
C6 NBD Glucosylceramide interacts with its target, GCS, by serving as a substrate for the enzyme . GCS converts NBD C6-ceramide to NBD C6-glucosylceramide (C6-GlcCer), accompanying glycosylation of endogenous ceramide in the Golgi apparatus .
Biochemical Pathways
The action of C6 NBD Glucosylceramide affects the glycosphingolipid biosynthesis pathway . GCS is the first and rate-limiting step for the synthesis of glycosphingolipids (GSLs), and GlcCer serves as a foundational substrate for further elaboration via glycosylations . GSLs play crucial roles in modulating membrane integrity and functions, including cell-cell recognition and communication .
Result of Action
The action of C6 NBD Glucosylceramide results in the production of NBD C6-glucosylceramide in live cells or in mouse tissues . This can be detected and quantified using an HPLC assay . GCS activities were found to be significantly higher in drug-resistant cancer cells and in tumors overexpressing GCS .
Action Environment
The action, efficacy, and stability of C6 NBD Glucosylceramide can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect the activity of GCS and thus the action of C6 NBD Glucosylceramide . .
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





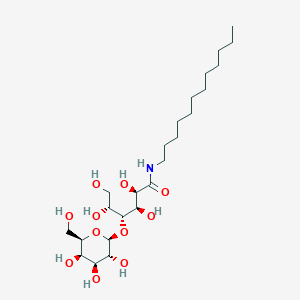

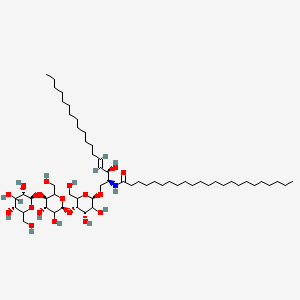
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
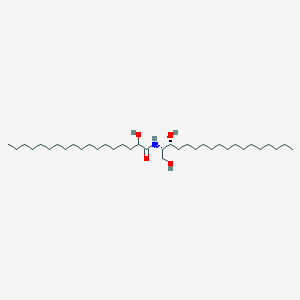
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
